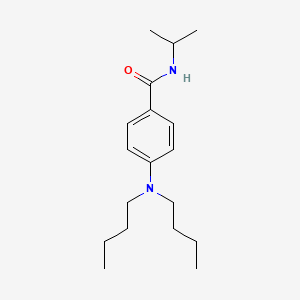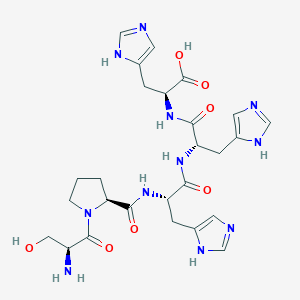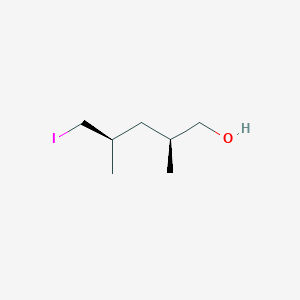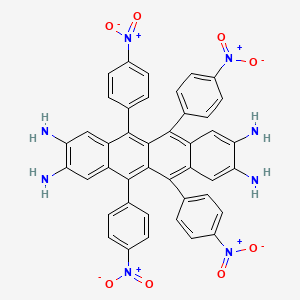![molecular formula C10H15N B14192689 (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile CAS No. 854158-93-3](/img/structure/B14192689.png)
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is a bicyclic organic compound characterized by its unique structure and chemical properties. This compound is notable for its rigid bicyclic framework, which imparts distinct stereochemical features and reactivity patterns. It is used in various scientific research fields due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process, making it viable for large-scale production.
化学反応の分析
Types of Reactions
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of amides, esters, or other functionalized derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, reduced derivatives, and various substituted compounds depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a model compound for studying stereochemical effects in reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The rigid bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The pathways involved may include inhibition or activation of enzymatic processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
(1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile: A stereoisomer with different spatial arrangement of atoms.
Bicyclo[3.1.1]heptane-2-carbonitrile: A compound with a similar bicyclic framework but lacking the dimethyl substitution.
6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: A related compound with a carboxylic acid group instead of a carbonitrile group.
Uniqueness
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carbonitrile is unique due to its specific stereochemistry and the presence of the carbonitrile group, which imparts distinct reactivity and binding properties. This makes it a valuable compound for studying stereochemical effects and for applications requiring precise molecular interactions.
特性
CAS番号 |
854158-93-3 |
|---|---|
分子式 |
C10H15N |
分子量 |
149.23 g/mol |
IUPAC名 |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15N/c1-10(2)8-4-3-7(6-11)9(10)5-8/h7-9H,3-5H2,1-2H3/t7-,8-,9-/m0/s1 |
InChIキー |
DKYDIPHUNUTUNY-CIUDSAMLSA-N |
異性体SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)C#N)C |
正規SMILES |
CC1(C2CCC(C1C2)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-Hydroxy-2-[2-(4-nitrophenyl)ethenyl]-4H-1-benzopyran-4-one](/img/structure/B14192629.png)


![2-[4-(4-Chlorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B14192640.png)
![Methyl 4-[(2-bromo-5-fluorophenyl)methoxy]benzoate](/img/structure/B14192641.png)
![3-[2-(4-Oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]-5-phenylphenazin-5-ium chloride](/img/structure/B14192643.png)
![3-[4-(Diphenylmethyl)piperazine-1-sulfonyl]-N-hydroxypropanamide](/img/structure/B14192647.png)


